Nivalenol 13C15

概要

説明

準備方法

合成経路と反応条件

13C15-ニバレノールの調製には、ニバレノール分子に13C同位体を組み込むことが含まれます。 これは、通常、分子内の所望の位置に13C標識炭素原子を導入する一連の合成ステップによって達成されます . これらのステップで使用される具体的な反応条件と試薬は異なる可能性がありますが、一般的には、13C標識前駆体と触媒を使用して、同位体の組み込みを促進します .

工業生産方法

13C15-ニバレノールの工業生産は、高純度と収率を保証する高度な合成技術を使用して行われます。このプロセスには、所望の同位体標識を達成するために、特殊な機器と試薬の使用が含まれます。 最終製品は通常、分析アプリケーションでの使用を容易にするために、アセトニトリル溶液として調製されます .

化学反応の分析

Table 2: LC-MS/MS Parameters for Nivalenol-13C<sub>15</sub>

-

Quantitation : Calibration curves use peak area ratios (analyte/internal standard) with slopes (a) and intercepts (b) calculated via linear regression ( ).

Metabolic Stability

-

De-Epoxidation : In vivo, nivalenol-13C<sub>15</sub> undergoes microbial/epoxide hydrolase-mediated de-epoxidation to form de-epoxy-NIV-13C<sub>15</sub> (non-toxic), detectable in urine ( ).

-

Hepatic Processing : Isotope tracing shows 80% of excreted metabolites are de-epoxidated, with minimal parent compound retention ( ).

Method Validation

Collaborative studies validate 13C<sub>15</sub>-NIV in food matrices:

Table 3: Validation Metrics for NIV-13C<sub>15</sub> in Wheat Crackers

| Matrix | Spiking Level (μg/kg) | Recovery (%) | CV (%) |

|---|---|---|---|

| Wheat crackers | 75–375 | 90–95 | 4.6 |

| Wheat flour | 30–150 | 88–93 | 5.1 |

| Data synthesized from |

Challenges and Improvements

科学的研究の応用

1.1. Internal Standard in Mass Spectrometry

Nivalenol 13C15 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its incorporation helps to correct for matrix effects and enhances the accuracy of quantitative analyses of nivalenol in complex food matrices. Studies have demonstrated that using this compound significantly improves recovery rates during sample preparation, yielding results that closely align with theoretical values. For instance, a study reported a recovery of 101±2.4% when using this compound as an internal standard compared to only 76±1.9% without it .

| Parameter | With this compound | Without this compound |

|---|---|---|

| Recovery (%) | 101±2.4 | 76±1.9 |

| Correlation Coefficient (R²) | 0.9977 | 0.9974 |

1.2. Method Validation

The validation of analytical methods for detecting nivalenol has been standardized across multiple laboratories internationally. A collaborative study involving 15 participants from various countries confirmed the reliability of LC-MS/MS methods for simultaneous determination of nivalenol and other trichothecenes in wheat and related products . The use of this compound as an internal standard was crucial for ensuring the accuracy and precision of these methods.

2.1. Health Risks Assessment

Research on nivalenol has highlighted its immunotoxicity and potential hematotoxic effects, particularly concerning white blood cell counts in animal studies . Understanding these toxicological profiles is essential for establishing safety regulations regarding nivalenol levels in food products.

2.2. Impact on Animal Health

Studies have shown that exposure to nivalenol can lead to adverse health effects in livestock, including reduced feed intake and impaired immune function . The application of this compound in toxicological studies allows researchers to trace the metabolic pathways and biological impacts of nivalenol more effectively.

3.1. Mycotoxin Detection in Corn-Based Products

A comprehensive study developed a quantitative LC-MS/MS method for detecting multiple mycotoxins, including nivalenol, in corn-based animal feeds . The study utilized this compound to improve the accuracy of measurements across various concentrations, demonstrating its effectiveness in real-world applications.

3.2. Collaborative Method Validation Study

A significant collaborative effort validated an analytical method for detecting trichothecenes, including nivalenol, across different cereal products . This study underscored the importance of using stable isotope-labeled compounds like this compound to ensure consistent results across diverse laboratories.

作用機序

13C15-ニバレノールは、ニバレノールと同様のメカニズムを通じてその効果を発揮します。 カスパーゼ依存性メカニズムと内因性アポトーシス経路を介して細胞死を誘導します . この化合物は、免疫系に影響を与え、嘔吐、成長遅延、生殖障害などの症状を引き起こします . ニバレノールの分子標的は、アポトーシスと免疫応答に関与するさまざまな細胞タンパク質と酵素です .

類似の化合物との比較

類似の化合物

デオキシニバレノール: フザリウム属菌によって産生される別のタイプBトリコテセン系マイコトキシンです.

フサレノンX: 同様の毒性特性を持つ関連するトリコテセン系マイコトキシンです.

独自性

13C15-ニバレノールは、分析アプリケーションにおける正確な定量化と追跡を可能にする同位体標識のために、ユニークです . これは、ニバレノールレベルの正確な測定が重要な研究設定において特に貴重です .

類似化合物との比較

Similar Compounds

Deoxynivalenol: Another type B trichothecene mycotoxin produced by Fusarium species.

Fusarenon-X: A related trichothecene mycotoxin with similar toxicological properties.

Uniqueness

13C15-Nivalenol is unique due to its isotopic labeling, which allows for precise quantification and tracking in analytical applications . This makes it particularly valuable in research settings where accurate measurement of Nivalenol levels is critical .

生物活性

Nivalenol (NIV) is a mycotoxin produced by various species of the Fusarium fungus, primarily Fusarium graminearum. The compound Nivalenol 13C15 is a stable isotope-labeled version of this mycotoxin, utilized in research for analytical purposes. This article focuses on the biological activity of this compound, highlighting its effects on health, mechanisms of toxicity, and relevant research findings.

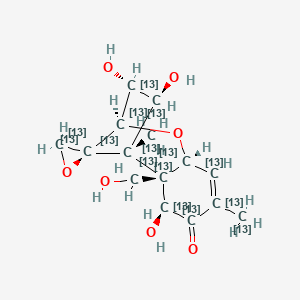

Chemical Structure and Properties

Nivalenol is classified as a type B trichothecene, characterized by its complex molecular structure, which includes a tricyclic core with multiple hydroxyl and carbonyl groups. The isotopic labeling with carbon-13 in this compound allows for enhanced detection and quantification in analytical chemistry, particularly in mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O7 |

| Molecular Weight | 304.32 g/mol |

| CAS Number | 911392-40-0 |

| Isotope Composition | Fully labeled with 13C |

Toxicological Effects

Nivalenol exhibits several toxicological effects that can impact human and animal health:

- Immunotoxicity : Studies have shown that NIV can suppress immune function, leading to increased susceptibility to infections .

- Hematotoxicity : It has been associated with hematological disorders, including effects on red and white blood cell counts .

- Gastrointestinal Effects : NIV is known to cause emesis (vomiting) and anorexia upon exposure .

- Growth Retardation : In animal studies, exposure to NIV has resulted in reduced growth rates .

The biological activity of Nivalenol is primarily mediated through its interaction with cellular pathways:

- Protein Synthesis Inhibition : NIV disrupts protein synthesis by interfering with ribosomal function, similar to other trichothecenes .

- Cell Signaling Pathways : It can activate stress response pathways leading to apoptosis in lymphocytes and other immune cells .

Case Studies

- In Vitro Rumen Simulation : Research demonstrated that the degradation of NIV in rumen fluid was affected by pH levels. Lower pH resulted in slower degradation rates, indicating that environmental conditions can influence the bioavailability of mycotoxins .

- Contamination Studies : A study validated methods for detecting NIV in food products, revealing contamination levels ranging from 27.7 to 378 μg/kg in wheat products. The findings highlighted the importance of monitoring mycotoxin levels in food safety regulations .

Table 2: Summary of Toxicity Studies on Nivalenol

Analytical Methods

The detection and quantification of this compound are critical for understanding its biological effects. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are commonly employed.

Table 3: Analytical Method Validation Results

| Mycotoxin | Mean Concentration (µg/kg) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Nivalenol | 194.1 | 78 | 5.8 |

| Deoxynivalenol | 189.4 | n.a. | 11 |

特性

IUPAC Name |

(1'S,2S,2'R,3'S,7'R,9'R,10'R,11'S)-3',10',11'-trihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXHQERFPCBU-WFPUMLOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911392-40-0 | |

| Record name | 911392-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。